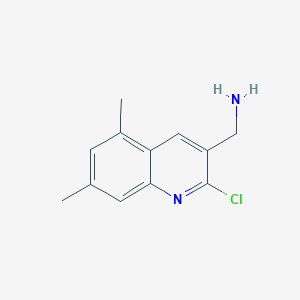
8-Ethyl-2-hydroxyquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-2-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 3rd position on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-2-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
8-Ethyl-2-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to chelate metal ions and inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The biological activity of 8-ethyl-2-hydroxyquinoline-3-carboxylic acid is primarily attributed to its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes and other metal-dependent biological processes. Additionally, the compound can interact with various molecular targets, including DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Lacks the ethyl and carboxylic acid groups but shares the hydroxyl group at the 8th position.
2-Hydroxyquinoline-3-carboxylic acid: Similar structure but lacks the ethyl group.
8-Ethylquinoline: Lacks the hydroxyl and carboxylic acid groups but shares the ethyl group at the 8th position.
Uniqueness: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group enhances its lipophilicity, while the hydroxyl and carboxylic acid groups contribute to its ability to chelate metal ions and participate in hydrogen bonding .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
8-ethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-6-9(12(15)16)11(14)13-10(7)8/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
WVYGIQLWFOTWCD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1NC(=O)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one](/img/structure/B15068082.png)
![1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15068088.png)
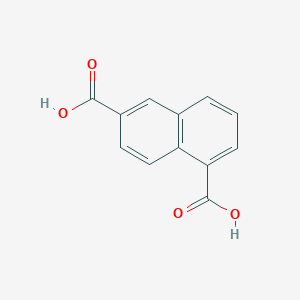


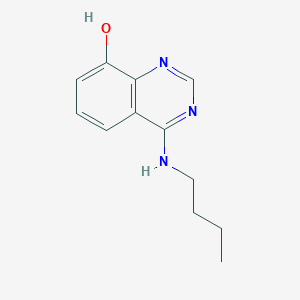
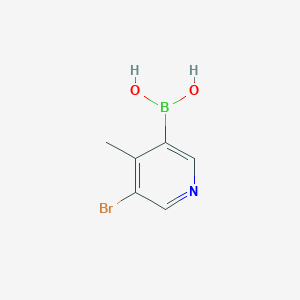
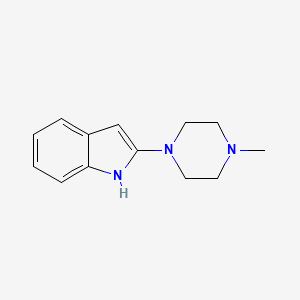
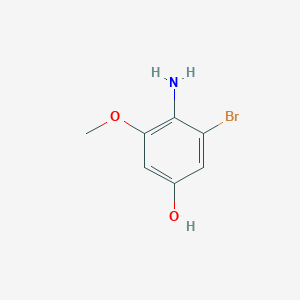
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)
